2-Amino-1-phenylethanol hydrochloride

Catalog No.
S1926360
CAS No.
4561-43-7
M.F
C8H12ClNO
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-phenylethanol hydrochloride

CAS Number

4561-43-7

Product Name

2-Amino-1-phenylethanol hydrochloride

IUPAC Name

2-amino-1-phenylethanol;hydrochloride

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H

InChI Key

GMYDEDCMIQAOCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C[NH3+])O.[Cl-]

2-Amino-1-phenylethanol hydrochloride is a chemical compound with a structure similar to neurotransmitters like dopamine. It belongs to the phenylethanolamine class of compounds and is characterized by an amino group and a hydroxyl group attached to a phenyl ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

The mechanism of action of PEA in the human body is not fully understood. Some theories suggest it may:

  • Act as a neuromodulator, influencing the activity of other neurotransmitters [].
  • Serve as a precursor for other neurotransmitters like phenylethylamine (PEA) and norepinephrine [].
  • Toxicity: Limited data exists on the toxicity of PEA HCl in humans. Studies suggest PEA itself may have mild stimulant effects at high doses.
  • Flammability: No data is available on the flammability of PEA HCl. However, PEA is combustible.
  • Reactivity: Information on the specific reactivity of PEA HCl is limited.

2-Amino-1-phenylethanol hydrochloride (2-APE HCl) is a chemical compound with a structure similar to neurotransmitters like dopamine []. Its scientific research applications primarily focus on its potential role in the nervous system and its relation to other phenylethanolamine compounds.

  • Neuromodulator

    2-APE is a simple amine found naturally in the brain []. Research suggests it may act as a modulator of sympathetic functions, influencing the body's "fight-or-flight" response []. However, the specific mechanisms of this action require further investigation.

  • Structural Similarity to Neurotransmitters

    The structural similarity of 2-APE to dopamine has led researchers to explore its potential effects on dopamine signaling pathways. Some studies investigate whether 2-APE might influence dopamine release or receptor activity in the brain [].

  • Comparison to Other Phenylethanolamines

    2-Amino-1-phenylethanol is the parent compound of the phenylethanolamine class, which includes various signaling molecules in the body []. Research compares the properties of 2-APE to other phenylethanolamines to understand their physiological functions and potential therapeutic applications.

Due to its functional groups:

Amine Group Reactions:

  • N-acylation
  • N-alkylation
  • Imine formation

Hydroxyl Group Reactions:

  • Esterification
  • Oxidation to ketone
  • Dehydration

The compound can also undergo stereoselective reactions due to its chiral center. For instance, it has been used in asymmetric N-H insertion reactions as a catalytic core .

2-Amino-1-phenylethanol hydrochloride exhibits biological activity similar to neurotransmitters:

  • Neurotransmitter Modulation: It may influence dopamine signaling pathways and potentially affect dopamine release or receptor activity in the brain.
  • Sympathetic Function: Research suggests it could act as a modulator of sympathetic functions, potentially influencing the body's "fight-or-flight" response.
  • Noradrenaline Analogue: The compound is considered an analogue of noradrenaline, which implies potential effects on adrenergic systems .

Several methods exist for synthesizing 2-Amino-1-phenylethanol hydrochloride:

  • Reduction of 2-Aminoacetophenone: Transformation of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol using microbial reduction .
  • Catalytic Synthesis: Direct catalytic synthesis from alkenes using iron(II) phthalocyanine as a catalyst .
  • Hydrogenation: Reduction of mandelonitrile over a Pd/C catalyst .

2-Amino-1-phenylethanol hydrochloride finds applications in various fields:

  • Biochemical Research: Used as a molecular tool for various biochemical applications .
  • Pharmacological Studies: Employed in research related to neurotransmitter systems and sympathetic functions.
  • Chiral Resolution: Utilized in optical resolution processes, particularly in solvent-controlled resolutions .
  • Synthetic Intermediate: Serves as a precursor in the synthesis of more complex molecules.

Interaction studies involving 2-Amino-1-phenylethanol hydrochloride have focused on:

  • Receptor Binding: Investigations into its potential interactions with dopamine and adrenergic receptors .
  • Enzyme Interactions: Studies on its effects on enzymes involved in neurotransmitter metabolism.
  • Solvation Effects: Research on how solvation influences the conformation of this molecule, which is crucial for understanding its biological activity .

Similar Compounds

2-Amino-1-phenylethanol hydrochloride shares structural similarities with several compounds:

  • Dopamine: A neurotransmitter involved in reward, motivation, and motor control.
  • Norepinephrine: A neurotransmitter and hormone that plays a role in the body's stress response.
  • Epinephrine: Also known as adrenaline, it is both a hormone and neurotransmitter.
  • Phenylephrine: A decongestant and vasopressor.
  • Pseudoephedrine: A sympathomimetic drug used as a decongestant.

The uniqueness of 2-Amino-1-phenylethanol hydrochloride lies in its simpler structure compared to these neurotransmitters, making it valuable for studying structure-activity relationships. Its chiral nature also allows for stereospecific interactions, which can be advantageous in certain research applications .

2-Amino-1-phenylethanol hydrochloride serves as an important tool in neuroscience and pharmacological research, bridging the gap between simple phenylethanolamines and more complex neurotransmitters. Its versatility in

Catalytic Asymmetric Hydrogenation Mechanisms

Catalytic asymmetric hydrogenation represents one of the most powerful and widely applicable methods for synthesizing enantiomerically pure 2-amino-1-phenylethanol hydrochloride. The mechanistic understanding of these transformations has evolved significantly, with ruthenium-based catalytic systems emerging as particularly effective for ketone and imine substrates [1] [2].

Ruthenium-Catalyzed Asymmetric Hydrogenation

The most successful catalytic systems utilize chiral ruthenium complexes bearing bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives TolBINAP and XylBINAP [1] [3]. These catalysts operate through a distinctive metal-ligand bifunctional mechanism involving both the ruthenium center and the coordinated diamine ligand [4] [5].

The mechanistic pathway proceeds through formation of a ruthenium dihydride complex, which then coordinates the ketone substrate to form a six-membered chelate ring intermediate [1]. For acetophenone hydrogenation with TolBINAP/DPEN-Ru(II) complexes, the reaction achieves 91% enantiomeric excess, while the more sterically demanding XylBINAP/DAIPEN-Ru(II) system delivers quantitative yields with 99% enantiomeric excess under optimized conditions [1] [3].

The enhanced selectivity observed with XylBINAP arises from the increased steric bulk of the 3,5-xylyl substituents on the phosphorus atoms, which creates a more defined chiral environment around the catalytic center [1]. The hydrogenation of acetophenone with substrate-to-catalyst ratios of 100,000 proceeds to completion within 48 hours under 8 atmospheres of hydrogen pressure, demonstrating remarkable catalyst efficiency [1].

Mechanistic Insights into Enantiofacial Selectivity

The origin of enantioselectivity in these systems has been elucidated through detailed mechanistic studies [2] [4]. The RuH2 complex exhibits C2-symmetric structure, with the skewed five-membered chelate ring of the diamine ligand determining the positions of axial and equatorial amino protons [1]. The axial hydrogen exhibits higher reactivity due to favorable quadrupole interactions with the substrate carbonyl group.

Acetophenone approaches the catalytic site with either si-face or re-face orientation, with the si-face approach being strongly favored due to minimized steric repulsion between the aromatic substituents of the phosphine ligand and the substrate phenyl ring [1]. This mechanistic model successfully explains the observed R-selectivity in acetophenone hydrogenation and has guided the development of improved catalyst systems.

α-Haloketone Hydrogenation

Optically active aromatic chlorohydrins represent crucial intermediates for pharmaceutical synthesis, particularly in the preparation of β-blockers and related therapeutic agents [1]. The asymmetric hydrogenation of α-chloroacetophenone using Ru(OTf)TsDPEN complexes proceeds with exceptional efficiency, achieving 96% enantiomeric excess on preparative scales [1].

The reaction tolerates various electronic environments, with both electron-donating and electron-withdrawing substituents on the aromatic ring maintaining high enantioselectivity [1]. Notably, the slightly acidic reaction conditions enable direct hydrogenation of substrates containing unprotected phenolic hydroxyl groups, eliminating the need for additional protection-deprotection sequences [1].

Organocatalytic Dynamic Kinetic Resolutions

Dynamic kinetic resolution represents a powerful strategy for achieving theoretical yields of up to 100% for enantiomerically pure products from racemic substrates [6] [7]. This approach combines kinetic resolution with in situ racemization, enabling conversion of both enantiomers of a racemic mixture into a single enantiomeric product [6].

Chemoenzymatic Dynamic Kinetic Resolution Systems

The most successful dynamic kinetic resolution protocols for amino alcohols employ a combination of immobilized hydrolases and transition metal-based racemization catalysts [6] [7]. Various lipases have been systematically evaluated as biocatalysts for the kinetic resolution of N-heterocyclic 1,2-amino alcohols, with significant emphasis on the influence of enzyme support materials on enantioselectivity [6].

Critical findings demonstrate that the immobilization method used to support the lipase strongly influences the stereoselectivity of the resolution process [6]. Different support materials and immobilization techniques can lead to dramatic variations in enantioselectivity for identical substrates, highlighting the importance of optimizing the enzyme-support interface [6].

The protocol has been successfully extended to various 3-acetoxypyrrolidines and -piperidines, which are obtained in high yields with high enantiomeric excess through efficient dynamic kinetic resolution reactions [6]. The integration of racemization and resolution processes enables access to products that would be difficult to obtain through conventional kinetic resolution approaches [6].

Chiral Organotin-Catalyzed Kinetic Resolution

A highly efficient kinetic resolution methodology has been developed using chiral organotin compounds containing 3,4,5-trifluorophenyl groups at the 3,3'-positions of the binaphthyl framework [8]. This catalytic system demonstrates remarkable selectivity factors exceeding 500 for vicinal amino alcohols [8].

The process tolerates both aryl- and alkyl-substituted amino alcohols along with various other substrate classes, consistently delivering products with high enantiomeric excess [8]. The exceptional selectivity factors achieved represent a significant advancement in organocatalytic kinetic resolution methods for amino alcohol substrates [8].

Amidine-Based Catalytic Systems

Amidine-Based Catalysts represent a novel class of enantioselective acyl transfer catalysts that provide viable nonenzymatic alternatives to traditional enzymatic kinetic resolution methods [9]. These systems demonstrate high efficacy in the kinetic resolution of benzylic, allylic, and propargylic secondary alcohols, as well as 2-substituted cycloalkanols [9].

The development of these catalysts addresses the long-standing challenge of devising efficient nonenzymatic methods for asymmetric acyl transfer reactions [9]. The catalytic systems operate through well-defined mechanistic pathways that enable precise control over enantioselectivity in the resolution process [9].

Enzymatic Desymmetrization Approaches

Enzymatic desymmetrization offers distinct advantages for synthesizing enantiomerically pure amino alcohols through the selective transformation of prochiral or meso substrates [10] [11]. This approach circumvents the theoretical 50% yield limitation inherent to kinetic resolution methods [11].

Mechanism of meso-Anhydride Desymmetrization

Computational studies have provided detailed mechanistic insights into the desymmetrization of cyclic meso-anhydrides catalyzed by chiral amino alcohols [11]. The alcoholysis proceeds via a general base catalysis pathway rather than nucleophilic catalysis, with the amino alcohol serving dual roles as both general base and hydrogen-bonding stabilizer [11].

The general base catalysis mechanism involves methanol attack on one carbonyl group of the meso-anhydride, assisted by the amino alcohol's amine functionality abstracting the methanol proton [11]. Simultaneously, the chiral amino alcohol catalyzes the reaction by stabilizing the oxyanion formed upon ring opening through hydrogen bonding with its alcoholic moiety [11].

Density functional theory calculations demonstrate that the general base catalysis pathway is energetically favored by approximately 100 kJ mol⁻¹ compared to the nucleophilic mechanism [11]. Both stepwise and concerted pathways have been investigated, with transition structures for both routes found to be significantly lower in energy than the nucleophilic alternative [11].

Enzymatic Amino Alcohol Synthesis via Cascade Reactions

Advanced biocatalytic approaches utilize multi-enzyme cascade reactions to synthesize high-value chiral amino alcohols from renewable starting materials [12]. Linear and divergent enzyme cascades enable the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine with overall yields of 61% and 69%, respectively [12].

The process begins with a two-pot sequential four-step conversion starting from L-phenylalanine [12]. Deamination using tyrosine ammonia lyase produces cinnamic acid, followed by decarboxylation, epoxidation, and dihydroxylation to yield (R)-1-phenylethane-1,2-diol as a key intermediate [12].

Two divergent routes convert the chiral diol into target amino alcohols. The first route employs a one-pot concurrent interconnected two-step cascade where alcohol dehydrogenase oxidizes the diol to 2-hydroxyacetophenone, followed by transaminase-catalyzed amination to yield enantiomerically pure 2-phenylglycinol [12]. Addition of alanine dehydrogenase creates a redox-self-sufficient system, with (S)-phenylglycinol isolated in 81% yield and greater than 99.4% enantiomeric excess [12].

The alternative route utilizes alcohol oxidase to convert the diol to (S)- or (R)-2-hydroxy-2-phenylacetaldehyde, followed by amine dehydrogenase-catalyzed reductive amination [12]. Formate dehydrogenase and sodium formate provide the necessary reducing equivalents, enabling isolation of (R)-phenylethanolamine in 92% yield with greater than 99.9% enantiomeric excess [12].

Scalable Production Paradigms

Continuous Flow Reaction Engineering

Continuous flow biocatalysis has emerged as a transformative technology for scalable production of enantiomerically pure amino alcohols, offering significant advantages over traditional batch processes [13] [14]. The technology enables precise control of reaction conditions, enhanced mass and heat transfer, and improved process safety [14].

Microfluidic Immobilized Enzyme Reactors

Microfluidic immobilized enzyme reactors (μ-IMERs) represent the convergence of miniaturization technology with biocatalytic processes [14]. These systems exhibit distinct benefits including fast reaction rates, high storage stability, suppressed autolysis, and ease of operation [14].

The use of μ-IMERs offers several advantages over traditional technologies, including low energy consumption, rapid heat exchange, fast mass transfer, high efficiency, and superior repeatability [14]. The large surface-to-volume ratios characteristic of microfluidic devices enable efficient enzyme immobilization and optimal substrate-enzyme contact [14].

Key fabrication approaches encompass various materials, configurations, and immobilization technologies [14]. From a macroscopic perspective, fabrication techniques involve selection of appropriate materials and reactor configurations. Microscopic considerations focus on internal structural designs optimized for flow characteristics and mass transfer. At the nanoscopic level, enzyme immobilization techniques are selected for enhanced performance and stability [14].

Continuous Flow Synthesis of Chiral Alcohols

Practical demonstrations of continuous flow biocatalysis include the synthesis of (S)-1-phenylethanol using immobilized Rhodotorula glutinis on calcium alginate beads in packed bed reactors [13]. The substrate flows through the reactor at room temperature using peristaltic pumps, with product collection through overflow channels [13].

Under optimized conditions, (S)-1-phenylethanol is produced at 75% yield with greater than 99% purity [13]. The continuous flow system operates for extended periods of 30 days, producing 10.8 mL of product, demonstrating the robustness and sustainability of the approach [13].

The immobilization of Lactobacillus kefiri on sodium cellulose sulfate enables continuous reduction of (2,5)-hexanedione to (2R,5R)-hexanediol at 64 g L⁻¹ day⁻¹ with greater than 99% enantiomeric excess [13]. Although immobilization reduces initial activity, switching from batch to continuous flow with 0.8 hour residence time improves performance by an average of 19-fold [13].

Engineering Considerations for Scale-Up

The scalability of microfluidics represents a critical factor in transferring biocatalysis from laboratory to industrial production [14]. Engineering approaches include numbering-up strategies where multiple microreactors operate in parallel, and scaling-out methodologies that maintain the beneficial characteristics of microscale while increasing throughput [14].

Process intensification through continuous flow technology enables higher productivity per unit reactor volume compared to conventional batch processes [15]. The enhanced control over reaction parameters, including temperature, residence time, and mixing, contributes to improved product quality and consistency [15].

Green Chemistry Metrics in Process Design

Green chemistry metrics provide quantitative frameworks for evaluating and optimizing the environmental performance of synthetic processes [16] [17]. These metrics enable objective comparison of alternative synthetic routes and identification of improvement opportunities [18].

Process Mass Intensity Applications

Process Mass Intensity (PMI) has emerged as the most widely adopted metric for pharmaceutical process evaluation [19] [20]. PMI quantifies the total mass of all materials used to produce one kilogram of product, including reactants, reagents, solvents, and catalysts [20].

Typical PMI values for small molecule pharmaceuticals range from 168 to 308 kg material per kg active pharmaceutical ingredient [21]. This metric enables benchmarking across different synthetic routes and provides clear targets for process improvement [22].

The pharmaceutical industry has established PMI ranges categorized as "Successful," "World Class," and "Aspirational" to drive innovation in green chemistry [22]. SMART-PMI (in-Silico MSD Aspirational Research Tool) enables prediction of PMI from molecular structure alone, providing early-stage guidance for synthetic route selection [22].

Comprehensive Metric Frameworks

The CHEM21 project has developed a unified metrics toolkit that extends beyond mass-based metrics to incorporate qualitative and quantitative criteria for comprehensive greenness assessment [18]. This holistic approach considers factors both upstream and downstream of the reaction itself, ensuring comprehensive environmental evaluation [18].

Key metrics include Atom Economy, which measures the proportion of reactant atoms incorporated into the final product, and the E-factor, which quantifies waste generation per unit of product [17] [18]. Reaction Mass Efficiency provides a complementary perspective by focusing on the mass of product relative to total inputs [18].

The molar efficiency metric, developed through collaboration between the University of Strathclyde and GlaxoSmithKline, enables identification of more sustainable synthetic transformations [16]. This metric facilitates comparison of efficiency between different classes of reactions through quantification of moles of inputs and outputs [16].

Life Cycle Assessment Integration

Advanced metric frameworks integrate life cycle assessment (LCA) methodologies to evaluate the complete environmental impact of chemical processes [15]. LCA considers environmental effects from raw material extraction through manufacturing, use, and end-of-life disposal [15].

The comparison of microscale continuous processes with conventional macroscale processes using combined green metrics and LCA enables comprehensive sustainability evaluation [15]. This hierarchical analysis extends from single microflow reaction optimization to combined microflow reaction separation and multistep reactions [15].

Life cycle costing (LCC) analysis complements environmental metrics by quantifying economic implications of sustainability improvements [15]. The integration of LCA and LCC provides decision support tools that balance environmental and economic considerations in process design [15].

Byproduct Management and Circular Economy Integration

Effective byproduct management represents a cornerstone of sustainable chemical manufacturing, with circular economy principles guiding the transformation of waste streams into valuable resources [23] [24]. This approach minimizes environmental impact while maximizing resource efficiency throughout the chemical value chain [25].

Predictive Byproduct Minimization

Understanding reaction mechanisms enables prediction and minimization of byproduct formation through computational modeling and mechanistic analysis [23]. Density functional theory calculations and kinetic modeling simulate reaction outcomes to identify pathways leading to unwanted products [23].

The systematic approach involves mapping reaction networks to identify key intermediates and transition states that lead to byproduct formation [23]. By understanding these mechanistic details, researchers can modify reaction conditions, catalysts, or synthetic strategies to favor desired pathways while suppressing competing reactions [23].

Computational tools enable optimization of reaction parameters including temperature, pressure, solvent selection, and catalyst loading to minimize byproduct yields [23]. This predictive approach reduces the need for extensive experimental screening and accelerates process development [23].

Circular Economy Strategies

Circular chemistry principles aim to replace linear "take-make-dispose" approaches with circular processes that optimize resource efficiency across chemical value chains [24]. This transformation enables closed-loop, waste-free chemical industries through systematic waste stream utilization [24].

Industrial symbiosis facilitates sustainable manufacturing by encouraging different chemical facilities to collaborate and utilize each other's end-of-life streams as raw materials [25]. This approach transforms waste from one process into feedstock for another, minimizing environmental releases [25].

Extended producer responsibility programs incentivize chemical producers to design products considering their end-of-life management to achieve greater reuse and recyclability [25]. Chemical processing methods including alcoholysis, aminolysis, hydrolysis, and glycolysis enable breakdown of complex molecules into reusable monomers [25].

Safer Chemical Design Integration

Safer chemical design principles integrate with circular economy approaches to minimize hazardous material generation throughout product lifecycles [25]. Green chemistry principles guide the development of chemical reactions that minimize hazardous substance use and generation while yielding biodegradable products [25].

The evaluation framework ensures that persistent chemicals designed for durability and reuse do not persist and bioaccumulate in environmental systems [25]. This balance between functionality and environmental safety requires comprehensive assessment of chemical behavior across all lifecycle stages [25].

Sustainable chemical manufacturing systems utilize sustainability indicators including environmental, efficiency, energy, and economic domains to optimize process design [25]. Tools such as GREENSCOPE enable stakeholders to make informed decisions comparing alternatives at various decision-making levels [25].

Biotechnological Innovations

Metabolically Engineered Biosynthetic Pathways

Metabolic engineering has revolutionized the biotechnological production of 2-phenylethanol and related amino alcohols through systematic modification of cellular metabolism [26] [27]. These approaches enable efficient conversion of renewable feedstocks into high-value aromatic compounds [26].

Escherichia coli Engineering for 2-Phenylethanol Production

Advanced metabolic engineering strategies have enabled Escherichia coli to achieve de novo synthesis of 2-phenylethanol from glucose with remarkable efficiency [26]. The engineered strain incorporates the Ehrlich pathway, which converts L-phenylalanine through phenylpyruvate and phenylacetaldehyde intermediates to the target alcohol [26].

The optimization process involved systematic modification of the L-phenylalanine biosynthesis pathway through elimination of feedback inhibition and overexpression of key enzymes [26]. The strain designated E. coli M4 incorporates deletions of the pheA gene and tyrR repressor, along with integration of feedback-resistant aroG variants and enhanced expression of pheA and tyrB genes [26].

Further improvements included deletion of the feaB gene encoding phenylacetic acid synthase to reduce consumption of the phenylacetaldehyde intermediate [26]. Additional modifications targeting phosphoenolpyruvate availability through deletion of crr and pykF genes resulted in approximately 35% increase in 2-phenylethanol titer [26].

The final engineered strain achieved 2-phenylethanol production of 2.36 ± 0.06 g/L with a yield of 0.076 g/g glucose and productivity of 0.048 g/L/h [26]. In 5-L fermentation conditions, the titer reached 2.15 g/L after 32 hours, representing the highest reported values for de novo 2-phenylethanol synthesis in E. coli [26].

Cyanobacterial Autotrophic Production Systems

Cyanobacterial systems offer unique advantages for sustainable production through direct carbon dioxide fixation and minimal nutritional requirements [27]. Synechococcus elongatus PCC 7942 has been engineered to express heterologous genes for complete 2-phenylethanol synthesis pathways [27].

The strain p120 incorporates four heterologous genes enabling conversion of carbon dioxide through the shikimate pathway to 2-phenylethanol [27]. Metabolite doping strategies combined with metabolic engineering of the shikimate pathway significantly enhance production levels [27].

The autotrophic production system eliminates dependence on organic carbon sources, utilizing light energy and carbon dioxide as sole inputs [27]. This approach represents a sustainable alternative to conventional fermentation processes that require sugar feedstocks [27].

Optimization strategies include balancing cell growth, L-phenylalanine supply, and 2-phenylethanol biosynthesis through controlled cultivation conditions [27]. The integration of pathway engineering with bioprocess optimization enables efficient conversion of atmospheric carbon dioxide into valuable aromatic compounds [27].

Rhodotorula toruloides De Novo Biosynthesis

Recent achievements include the first demonstration of de novo 2-phenylethanol biosynthesis by metabolically engineered Rhodotorula toruloides [28]. This represents a significant advancement in expanding the range of organisms capable of efficient aromatic alcohol production [28].

The engineering approach involved rewiring the non-native producer through introduction of heterologous biosynthetic pathways [28]. This achievement demonstrates the potential for utilizing oleaginous yeasts as platforms for aromatic compound production [28].

Immobilized Enzyme Reactor Systems

Immobilized enzyme reactor systems provide robust platforms for continuous biocatalytic production of amino alcohols with enhanced operational stability and product separation capabilities [29] [14] [30].

Reactor Configuration Design

Various reactor configurations have been developed for immobilized enzyme systems, including batch reactors with complete backmixing, stirred-tank reactors, fixed-bed reactors, and fluidized-bed reactors [29]. Continuously operated reactors with complete backmixing and plug-flow behavior offer distinct advantages for different reaction types [29].

Fixed-bed reactors packed with immobilized enzyme particles provide high enzyme concentrations and continuous operation capabilities [29]. However, soft particles such as alginate beads may limit pressure drop considerations in fixed-bed configurations [29].

Membrane reactors enable physical separation of enzyme and organic solvent phases to prevent protein denaturation while maintaining catalytic activity [29]. This configuration is particularly valuable for reactions involving water-immiscible substrates or products [29].

Immobilization Strategy Optimization

Enzyme immobilization techniques significantly influence reactor performance, with various approaches including carrier binding, cross-linking, and entrapment methods [29]. Physical adsorption, covalent bonding, and ionic interactions provide different stability and activity profiles [29].

Covalent immobilization using glutaraldehyde cross-linking with aminosilane-modified supports provides robust enzyme attachment but may reduce activity through protein modification [30]. Biotin-avidin systems offer gentle immobilization with high binding strength but require enzyme biotinylation [30].

Entrapment within polymer monoliths or porous silica provides enzyme stabilization while maintaining access to substrates [30]. Sol-gel immobilization techniques enable incorporation of enzymes during matrix formation, providing stable microenvironments [30].

Performance Enhancement Strategies

Immobilized enzyme reactors demonstrate superior performance compared to free enzyme systems in many applications [30]. The continuous synthesis of (S)-1-phenylethanol using immobilized Rhodotorula glutinis achieved 75% yield with greater than 99% purity over 30-day operation periods [13].

Enzyme stabilization through immobilization enables operation under conditions that would denature free enzymes [30]. Thermostable immobilized β-glycosidase systems operate effectively at 80°C, expanding the range of practical reaction conditions [30].

Reversible immobilization strategies using metal affinity chromatography enable enzyme regeneration and reactor rejuvenation [30]. Ni-NTA immobilization allows enzyme replacement through EDTA treatment, extending reactor operational lifetime [30].

Computational-Guided Enzyme Optimization

Computational approaches have revolutionized enzyme optimization by enabling rational design and directed evolution strategies guided by structural and mechanistic insights [31] [32] [33].

Advanced Computational Platforms

The NAC4ED platform represents a high-throughput computational system for enzyme mutagenesis based on near-attack conformation design strategies [33]. This platform circumvents complex transition-state calculations by representing catalytic mechanisms with parameters derived from near-attack conformations [33].

NAC4ED enables automated, high-throughput computation of enzyme mutants including protein model construction, complex structure acquisition, molecular dynamics simulation, and analysis of active conformation populations [33]. Validation studies demonstrate 92.5% prediction accuracy for 40 mutations, showing strong consistency between computational predictions and experimental results [33].

The computational efficiency represents a 764-fold improvement over experimental methods for determining single enzyme mutant properties [33]. This dramatic acceleration enables systematic exploration of sequence space and identification of optimal enzyme variants [33].

FuncLib Methodology for Stability-Guided Design

The FuncLib approach combines phylogenetic analysis with Rosetta computational design to rank enzyme variants based on predicted stability [31]. This methodology targets active site regions while maintaining overall protein fold stability [31].

Application to minimalist-designed de novo Kemp eliminase demonstrates the potential for optimizing anthropogenic reactions [31]. Experimental screening of computationally selected variants achieved catalytic efficiencies and turnover numbers comparable to natural enzymes [31].

The most efficient engineered variant shows approximately 3-fold enhancement in activity from an already optimized starting point [32]. Molecular simulations identify the origin of catalytic enhancement as progressive elimination of catalytically inefficient substrate conformations [32].

Machine Learning Integration

Computational enzyme design platforms generate large amounts of annotated data, providing high-quality datasets for statistical modeling and machine learning applications [33]. This data enables development of predictive models for enzyme function and optimization [33].

Interaction network analysis identifies significant fractions of catalytic hot-spots, providing computational tools useful for natural enzyme engineering [32]. The integration of structural dynamics with computational design principles enables targeted improvement of enzyme properties [32].

Dates

Last modified: 08-16-2023

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